molecular formula C5H9F6NO4S2Si B1589377 N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide CAS No. 82113-66-4

N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide

Cat. No. B1589377
CAS RN: 82113-66-4
M. Wt: 353.3 g/mol
InChI Key: MLIRNWUYOYIGBZ-UHFFFAOYSA-N
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Description

N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide, also known as TMSNTf2, is a chemical compound with the following IUPAC name: trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)methanesulfonamide. It appears as a colorless to red to green clear liquid .


Synthesis Analysis

TMSNTf2 can be readily prepared from allyltrimethylsilane and bis(trifluoromethanesulfonyl)imide. It has been shown to complex carbonyl groups more effectively than trimethylsilyl triflate .


Molecular Structure Analysis

The molecular formula of TMSNTf2 is C5H9F6NO4S2Si, with a molecular weight of 353.33 g/mol. It features a silicon atom with low electron density, making it a strong Lewis acid catalyst for various organic transformations .


Chemical Reactions Analysis

TMSNTf2 can serve as a Lewis acid catalyst in a variety of organic reactions. For example, it has been used in Diels-Alder reactions with acrylate substrates, resulting in corresponding adducts under mild conditions and high yields .


Physical And Chemical Properties Analysis

  • Safety : It can cause skin and eye irritation; handle with care

Scientific Research Applications

  • Scientific Field: Electrochemistry

    • Application : N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide is used in the field of electrochemistry, specifically in the development of rechargeable lithium metal batteries (RLMBs) .
    • Method of Application : This compound is used as a co-salt and/or electrolyte additive in fluorinated sulfonamide-based electrolytes . The electrolytes are used in RLMBs, which are considered promising successors to contemporary lithium-ion batteries due to their high energy densities .
    • Results : The incorporation of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide as a co-salt and/or electrolyte additive could significantly suppress the side reactions occurring at the cathode compartment . This leads to the stabilization of the cathode, contributing to the development of safer and high-performing RLMBs .
  • Scientific Field: Organic Chemistry

    • Application : N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide is used as a catalyst in Diels-Alder reactions .
    • Method of Application : This compound is used as a catalyst in the reaction between methacrylic acid methyl ester and various dienes .
    • Results : It was found that N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide is a more effective catalyst for these reactions than trimethylsilyl trifluoromethanesulfonate (TMSOTf) .
  • Scientific Field: Organic Solar Cells

    • Application : This compound is used as a chemical additive for improving the power conversion efficiencies in porphyrin-based organic solar cells .
    • Method of Application : It is added to the organic solar cells to enhance their efficiency .
    • Results : The addition of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide results in improved power conversion efficiencies in these solar cells .
  • Scientific Field: Polymer Science

    • Application : It is used in the preparation of imidazolium core bearing monomer ionic liquids to develop polymerized ionic liquids .
    • Method of Application : This compound is used as a reagent in the synthesis of imidazolium core bearing monomer ionic liquids .
    • Results : The use of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide leads to the development of polymerized ionic liquids .
  • Scientific Field: Lithium-Ion and Lithium Metal Batteries

    • Application : This compound is of importance in lithium-ion and lithium metal batteries .
    • Method of Application : It is used in these batteries because of its high dissociation and conductivity .
    • Results : It has the added advantage of suppressing crystallinity in poly (ethylene oxide), which increases the conductivity of that polymer below its melting point at 50 °C .
  • Scientific Field: Organic Transformations

    • Application : It can be used as a Lewis acid catalyst for a variety of organic transformations .
    • Method of Application : It is used as a catalyst in these transformations .
    • Results : The use of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide leads to successful organic transformations .

Safety And Hazards

TMSNTf2 poses risks such as skin and eye irritation. Follow safety precautions when handling this compound .

Future Directions

Research on TMSNTf2 continues to explore its applications in catalysis, organic synthesis, and materials science. Its unique properties make it a promising candidate for various chemical transformations .

properties

IUPAC Name

1,1,1-trifluoro-N-(trifluoromethylsulfonyl)-N-trimethylsilylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F6NO4S2Si/c1-19(2,3)12(17(13,14)4(6,7)8)18(15,16)5(9,10)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIRNWUYOYIGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F6NO4S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451929
Record name TMS Triflimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide

CAS RN

82113-66-4
Record name 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82113-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TMS Triflimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
Reactant of Route 2
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
Reactant of Route 3
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
Reactant of Route 4
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide

Citations

For This Compound
1
Citations
B Mathieu, L Ghosez - Tetrahedron letters, 1997 - Elsevier
N-trimethylsilyl-bis (trifluoromethanesulfonyl) imide (TMSNTf2) was readily prepared from allyltrimethylsilane and bis (trifluoromethanesulfonyl) imide. It was shown to complex carbonyl groups much more effectively than trimethylsilyl triflate. As a result, TMSNTF2 was found to be superior to TMSOTf as a catalyst for the Diels-Alder reaction of methyl acrylate with various dienes.
Number of citations: 151 www.sciencedirect.com

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